molecular formula C7H10N4O B8298649 5-(Azidomethyl)-3-isopropylisoxazole

5-(Azidomethyl)-3-isopropylisoxazole

Cat. No. B8298649
M. Wt: 166.18 g/mol
InChI Key: PUOXVELCZRVAIT-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

(3-isopropylisoxazol-5-yl)methanamine was synthesized from 5-(azidomethyl)-3-isopropylisoxazole following the general procedure as described herein including the protection-deprotection steps to improve the purity of the amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[O:9][N:8]=[C:7]([CH:10]([CH3:12])[CH3:11])[CH:6]=1)=[N+]=[N-].O1C2C=CC=CC=2C=C1CNC(=O)OC(C)(C)C>>[CH:10]([C:7]1[CH:6]=[C:5]([CH2:4][NH2:1])[O:9][N:8]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=NO1)C(C)C
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)CNC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NOC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.